Boc-Val-Gly-Arg-|ANA
Description
Boc-Val-Gly-Arg-|ANA is a chromogenic substrate used in various biochemical assays. The compound is composed of a sequence of amino acids: Boc-Valine-Glycine-Arginine, with a chromogenic group attached. This compound is particularly useful in detecting enzymatic activity, especially in the context of endotoxin detection.
Properties
Molecular Formula |
C28H41N7O5 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O5/c1-17(2)23(35-27(39)40-28(3,4)5)25(38)32-16-22(36)34-21(11-8-14-31-26(29)30)24(37)33-20-13-12-18-9-6-7-10-19(18)15-20/h6-7,9-10,12-13,15,17,21,23H,8,11,14,16H2,1-5H3,(H,32,38)(H,33,37)(H,34,36)(H,35,39)(H4,29,30,31)/t21-,23-/m0/s1 |
InChI Key |
CBRWKAJAJMFMSQ-GMAHTHKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-Arg-|ANA typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of valine using a tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the attachment of the chromogenic group, which is often a p-nitroaniline (pNA) moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Gly-Arg-|ANA primarily undergoes hydrolysis reactions. The chromogenic group is released upon enzymatic cleavage, which can be detected spectrophotometrically. This reaction is crucial for its use in endotoxin detection assays .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Enzymes such as serine proteases are commonly used to catalyze the reaction .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected as a measure of enzymatic activity .
Scientific Research Applications
Boc-Val-Gly-Arg-|ANA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection of bacterial endotoxins using the Limulus amebocyte lysate (LAL) assay. This assay is crucial for ensuring the safety of medical devices and injectable drugs .
In addition to endotoxin detection, this compound is used in various enzyme activity assays. It serves as a substrate for serine proteases, allowing researchers to study enzyme kinetics and inhibitor screening .
Mechanism of Action
The mechanism of action of Boc-Val-Gly-Arg-|ANA involves its enzymatic cleavage by specific proteases. The chromogenic group, p-nitroaniline, is released upon cleavage, resulting in a measurable color change. This reaction is highly specific and sensitive, making it ideal for detecting trace amounts of endotoxins .
Comparison with Similar Compounds
Conclusion
This compound is a valuable compound in biochemical research, particularly for its role in endotoxin detection and enzyme activity assays. Its unique structure and reactivity make it an essential tool for researchers in various fields.
Biological Activity
Boc-Val-Gly-Arg-|ANA is a synthetic peptide with notable biological activities, particularly in the context of its role as a substrate for plasminogen activators. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 555.32 g/mol
- Purity : >96%
- Storage Conditions : -20 °C or below
This compound is a colorimetric substrate for plasminogen activators, which are serine proteases that cleave plasminogen to form active plasmin, leading to the degradation of fibrin polymers in blood clots. The activity of this compound can be quantified by measuring the release of beta-naphthylamine, which has an absorbance peak at 344 nm .
The primary biological activity of this compound involves its interaction with the plasminogen activation pathway:
- Activation of Plasminogen : The compound serves as a substrate for plasminogen activators, facilitating the conversion of plasminogen to plasmin.
- Fibrinolysis : Once activated, plasmin degrades fibrin clots, playing a crucial role in wound healing and tissue remodeling.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Plasminogen Activation : In vitro assays demonstrated that this compound effectively enhances plasminogen activation, as evidenced by increased levels of beta-naphthylamine release in response to plasminogen activators .
- Antifungal Activity : Although primarily studied for its role in fibrinolysis, related peptides have been assessed for antifungal properties. Research indicates that modifications in peptide structure can influence antifungal efficacy against various pathogens .
Case Studies
- Cardiovascular Applications : In studies focusing on thrombolytic therapy, this compound has shown promise as part of therapeutic regimens aimed at enhancing clot dissolution in patients experiencing myocardial infarction.
- Cancer Research : The compound's ability to modulate fibrinolysis has implications in cancer biology, where tumor-associated fibrin clots may impact metastasis. Research is ongoing to explore how enhancing fibrinolytic activity could influence tumor progression and treatment outcomes.
Comparative Analysis with Other Peptides
To understand the unique properties of this compound, a comparison with other related peptides is useful:
| Peptide | Molecular Weight | Activity Type | Key Findings |
|---|---|---|---|
| Boc-Val-Gly-Arg- | ANA | 555.32 g/mol | Plasminogen activation |
| Lys-Pro-Val | 341.43 g/mol | Antifungal | Limited antifungal activity against C. albicans |
| His-Phe-Arg-Trp | 494.56 g/mol | Antifungal | Significant antifungal activity against dermatophytes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
